3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with formaldehyde and methanol in the presence of an acid catalyst to introduce the methoxymethyl group. The resulting intermediate is then subjected to carboxylation to form the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents to the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrrole compounds.
Scientific Research Applications
3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can influence the compound’s binding affinity and selectivity towards enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Pyrrole-2-carboxylic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
3-Methyl-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, leading to variations in its applications and biological activities.
3-(Hydroxymethyl)-1H-pyrrole-2-carboxylic acid: Features a hydroxymethyl group, which affects its solubility and reactivity compared to the methoxymethyl derivative.
Uniqueness
3-(Methoxymethyl)-1H-pyrrole-2-carboxylic acid stands out due to the presence of the methoxymethyl group, which imparts unique chemical and physical properties. This modification enhances its potential for diverse applications in research and industry, making it a compound of significant interest.
Properties
IUPAC Name |
3-(methoxymethyl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-11-4-5-2-3-8-6(5)7(9)10/h2-3,8H,4H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXGCBUQQPAHRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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